molecular formula C₃₀H₃₅D₃O₁₀ B1153651 10-Deacetyl-7-methyl Baccatin III-D3

10-Deacetyl-7-methyl Baccatin III-D3

Cat. No.: B1153651
M. Wt: 561.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Deacetyl-7-methyl Baccatin III-D3 (CAS No. 1444818-14-7) is a deuterated analog of 10-Deacetyl-7-methyl Baccatin III, a taxane derivative structurally related to paclitaxel precursors. Its molecular formula is C30H35D3O10, with a molecular weight of 561.64 g/mol . The compound features a deuterium substitution at three hydrogen sites, enhancing its utility as an internal standard in mass spectrometry-based analytical workflows . Key structural attributes include:

  • A 7-methyl group replacing the hydroxyl at C5.
  • Deacetylation at C10, common among taxane intermediates.
  • A deuterated phenylisoserinoyl side chain, critical for isotopic tracing in metabolic studies .

Produced by US Biological Life Sciences, it is available in highly purified grades (≥98% purity) with pack sizes as small as 2.5 mg, reflecting its specialized role in quantitative pharmacology and biosynthesis research .

Properties

Molecular Formula

C₃₀H₃₅D₃O₁₀

Molecular Weight

561.64

Synonyms

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one-D3

Origin of Product

United States

Comparison with Similar Compounds

Taxanes are a diverse class of diterpenoids with shared biosynthetic origins but distinct functional and structural properties. Below, 10-Deacetyl-7-methyl Baccatin III-D3 is compared to key analogs:

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Taxanes

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Relevance
10-Deacetyl-7-methyl Baccatin III-D3 C30H35D3O10 561.64 C7 methylation, C10 deacetylation, D3 labeling Isotopic tracer for metabolic flux analysis
10-Deacetylbaccatin III (10-DAB) C29H36O10 544.58 Native C10 deacetylation Paclitaxel biosynthesis intermediate; accumulates in Taxus cell cultures
Baccatin III C31H38O10 570.62 Acetylated C10, hydroxylated C7 Direct precursor for paclitaxel side-chain attachment
10-Deacetyl-7,13-dimethyl Baccatin III C31H40O10 572.64 Methylation at C7 and C13 Side-product in taxane biosynthesis; unclear enzymatic pathway
7-Deoxypaclitaxel C47H51NO13 838.91 C7 deoxygenation Retains cytotoxicity (IC50 ~1 nM in NCI/ADR-RES cells) but reduced P-glycoprotein binding
Cephalomannine C47H51NO14 854.91 Hexanoate side chain at C13 Competes with paclitaxel for tubulin binding; lower therapeutic index
Deuterated Derivatives

Deuterated taxanes like 10-Deacetyl-7-methyl Baccatin III-D3 and 10-Deacetyl-7,10-dimethoxy-Baccatin III-d6 (MW 578.68) are critical for:

  • Isotopic Dilution Assays: Quantifying endogenous taxanes in plant extracts or biological fluids .
  • Metabolic Tracing : Elucidating hydroxylation steps in side-chain modification, a poorly characterized step in paclitaxel biosynthesis .

Preparation Methods

Isolation and Purification of Baccatin III

Baccatin III is extracted from the needles and bark of Taxus brevifolia using methanol or ethanol. The crude extract undergoes column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate Baccatin III with >95% purity.

Table 1: Key Properties of Baccatin III and Its Derivatives

PropertyBaccatin III10-Deacetyl-7-methyl Baccatin III-D3
Molecular FormulaC₃₁H₃₈O₁₁C₃₀H₃₅D₃O₁₀
Molecular Weight (g/mol)586.63561.64
Boiling Point (°C)N/A691.8±55.0
Density (g/cm³)1.3±0.11.4±0.1

Deacetylation at C10

The acetyl group at C10 is removed via alkaline hydrolysis. Baccatin III is treated with potassium carbonate (K₂CO₃) in methanol/water (4:1) at 50°C for 6 hours, yielding 10-Deacetyl Baccatin III. The reaction efficiency exceeds 85%, confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Methylation with Deuterated Reagents

Deuterated methyl groups are introduced at C7 using methyl iodide-D3 (CD₃I) under basic conditions. 10-Deacetyl Baccatin III is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (NaH) is added to deprotonate the hydroxyl group at C7. CD₃I is then introduced dropwise at 0°C, and the reaction proceeds for 12 hours under nitrogen. The crude product is purified via preparative HPLC, achieving >98% isotopic purity.

Reaction Scheme:

10-Deacetyl Baccatin III+CD3INaH, THF10-Deacetyl-7-methyl Baccatin III-D3+NaI\text{10-Deacetyl Baccatin III} + \text{CD}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{10-Deacetyl-7-methyl Baccatin III-D3} + \text{NaI}

Isotopic Exchange Methods

Direct Deuterium Incorporation

An alternative route involves isotopic exchange at the C7 methyl group. The non-deuterated precursor, 10-Deacetyl-7-methyl Baccatin III, is dissolved in deuterated methanol (CD₃OD) with a catalytic amount of deuterated hydrochloric acid (DCl). The mixture is refluxed at 65°C for 48 hours, enabling H/D exchange at the methyl group. Nuclear magnetic resonance (NMR) analysis (¹H, ²H) confirms >90% deuterium incorporation.

Biosynthetic Approaches Using Deuterated Precursors

Feeding Taxus Cell Cultures with Deuterated Substrates

Plant cell cultures of Taxus chinensis are supplemented with deuterated glucose (D-glucose-D7) to biosynthesize deuterated Baccatin III analogs. After 21 days, cells are harvested, and the deuterated product is extracted and purified. However, this method yields <5% 10-Deacetyl-7-methyl Baccatin III-D3, necessitating further chemical modification.

Analytical Validation and Quality Control

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 561.64 [M+H]⁺, consistent with the deuterated formula. The absence of signals at m/z 558.62 verifies complete deuteration.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) shows the absence of protons at δ 1.2–1.4 ppm (methyl group), replaced by a singlet in the ²H NMR spectrum.

Challenges and Optimization Strategies

Purification Complexity

The polar nature of Baccatin III derivatives complicates isolation. Reverse-phase flash chromatography (C18 silica, methanol/water) improves recovery rates to >75%.

Q & A

Q. How is 10-Deacetyl-7-methyl Baccatin III-D3 structurally characterized in natural product research?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR analysis focuses on differentiating deuterated positions (e.g., the methyl-D3 group) from non-deuterated regions, while HRMS confirms the molecular formula (C30H35D3O10, MW 561.64) . Comparative analysis with non-deuterated analogs (e.g., 10-Deacetyl-7-methyl Baccatin III) is critical to validate isotopic labeling .

Q. What analytical techniques are recommended to distinguish 10-Deacetyl-7-methyl Baccatin III-D3 from isotopologues or structural analogs?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is essential. Deuterated compounds exhibit distinct retention times and mass fragmentation patterns compared to non-deuterated analogs. For example, the D3-labeled methyl group alters hydrophobicity and fragmentation pathways, enabling precise identification .

Q. How is the purity of 10-Deacetyl-7-methyl Baccatin III-D3 validated in synthetic workflows?

Purity assessment requires orthogonal methods:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 220–280 nm).
  • Spectroscopy : FT-IR to confirm functional groups (e.g., acetyl and hydroxyl moieties).
  • Isotopic analysis : Mass spectrometry to verify deuterium incorporation (>98% isotopic purity) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity of 10-Deacetyl-7-methyl Baccatin III-D3 versus non-deuterated analogs?

Contradictions may arise from differences in deuterium kinetic isotope effects (KIE) or cellular uptake. To resolve this:

  • Comparative assays : Conduct parallel bioactivity studies (e.g., microtubule stabilization assays) under identical conditions.
  • Metabolic profiling : Use radiolabeled or fluorescent probes to track cellular internalization and metabolic stability .
  • Control variables : Standardize solvent systems (e.g., DMSO concentration) to avoid confounding effects .

Q. How can researchers optimize semi-synthesis routes for 10-Deacetyl-7-methyl Baccatin III-D3 using novel acyl donors?

Semi-synthesis often involves enzymatic acetylation using 10-deacetylbaccatin III (10-DAB) as a precursor. Key steps include:

  • Enzyme selection : Use engineered acetyltransferases (e.g., DBAT) with enhanced catalytic efficiency for deuterated substrates.
  • Deuterium source : Incorporate deuterated acetyl-CoA or vinyl-D3-acetate to ensure site-specific labeling.
  • Reaction monitoring : Track deuteration efficiency via LC-MS and adjust reaction times/temperatures to minimize side products .

Q. What methodological challenges arise when comparing microtubule-stabilizing effects of 10-Deacetyl-7-methyl Baccatin III-D3 with Taxol derivatives?

Challenges include:

  • Structural variability : The absence of Taxol’s side chain in Baccatin derivatives reduces binding affinity to β-tubulin.
  • Kinetic assays : Use stopped-flow fluorimetry to measure microtubule assembly rates, as Baccatin III derivatives may exhibit slower polymerization kinetics.
  • Cryo-EM imaging : Resolve structural differences in microtubule lattices induced by deuterated vs. non-deuterated compounds .

Q. How can researchers address discrepancies in reported cytotoxicity data for 10-Deacetyl-7-methyl Baccatin III-D3 across cell lines?

Discrepancies may stem from cell-specific metabolic processing or efflux pump activity. Mitigation strategies:

  • Use isogenic cell lines : Compare cytotoxicity in pairs differing only in efflux transporters (e.g., P-gp overexpression).
  • Pharmacokinetic modeling : Integrate data on cellular uptake, metabolism, and efflux to predict bioactivity .

Q. What isotopic tracing methodologies are recommended to study the metabolic fate of 10-Deacetyl-7-methyl Baccatin III-D3 in vivo?

  • Stable isotope labeling : Use deuterium as a tracer in pharmacokinetic studies, coupled with LC-MS to detect deuterated metabolites.
  • Tissue distribution studies : Employ quantitative whole-body autoradiography (QWBA) with tritiated analogs to track biodistribution .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the tubulin-binding affinity of 10-Deacetyl-7-methyl Baccatin III-D3?

  • Tubulin polymerization assays : Measure IC50 values using purified tubulin and varying concentrations of the compound.
  • Competitive binding assays : Use fluorescent Taxol derivatives (e.g., Flutax-2) to quantify displacement efficiency.
  • Statistical models : Apply nonlinear regression to compare binding curves with Taxol and other analogs .

Q. What statistical approaches reconcile variability in semi-synthesis yields of 10-Deacetyl-7-methyl Baccatin III-D3?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., enzyme concentration, temperature).
  • Multivariate analysis : Identify critical factors (e.g., deuterium source purity) contributing to yield variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.